molecular formula C8H14ClNO4 B143596 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran CAS No. 86958-48-7

2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran

Cat. No.: B143596
CAS No.: 86958-48-7
M. Wt: 223.65 g/mol
InChI Key: XXIXCGZPUSLGPY-UHFFFAOYSA-N
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Description

2-(2-Chloro-2-nitropropoxy)tetrahydro-2H-pyran (CAS: 86958-48-7) is a halogenated nitro compound featuring a tetrahydropyran ring substituted with a 2-chloro-2-nitropropoxy group. It serves as a critical intermediate in synthesizing olefins, butenolides, and nitro butyrolactones, particularly in biochemical applications requiring high purity . Its structure combines the stability of the tetrahydropyran ring with the reactivity of nitro and chloro substituents, enabling diverse functionalization pathways.

Properties

IUPAC Name

2-(2-chloro-2-nitropropoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO4/c1-8(9,10(11)12)6-14-7-4-2-3-5-13-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIXCGZPUSLGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1CCCCO1)([N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis

A plausible route involves the reaction of tetrahydropyran-2-ol with 2-chloro-2-nitropropyl bromide under Williamson conditions. This method employs a strong base (e.g., NaH or KOH) to deprotonate the THP hydroxyl group, facilitating nucleophilic attack on the alkyl halide.

Representative Protocol

  • Reagents :

    • Tetrahydropyran-2-ol (1 equiv)

    • 2-Chloro-2-nitropropyl bromide (1.2 equiv)

    • Potassium hydroxide (2 equiv)

    • Dimethylformamide (DMF) as solvent

  • Conditions :

    • Temperature: 80–100°C

    • Reaction time: 6–12 hours

    • Workup: Neutralization with HCl, extraction with ethyl acetate

  • Yield : ~60–70% (theoretical estimate based on analogous reactions)

Nitro Group Installation via Nitration

Alternatively, the nitro group may be introduced after etherification. For instance, propoxylation of THP with 2-chloropropanol, followed by nitration using nitric acid (HNO₃) in acetic anhydride, could yield the target compound.

Nitration Step Parameters

ParameterValue
Nitrating agentHNO₃ (conc.)
SolventAcetic anhydride
Temperature0–5°C (to avoid overnitration)
Reaction time1–2 hours

This method risks side reactions such as ring nitration or decomposition, necessitating precise temperature control.

Domino Reaction Strategies

Recent advances in domino reactions (one-pot, multi-step processes) offer efficient pathways for complex molecules. A protocol adapted from ACS Omega involves:

  • Formation of a pyranone intermediate via KOH-mediated condensation.

  • Chlorination and nitration in situ using Cl₂ gas and HNO₃.

Example Procedure

  • Step 1 : Cyclization of a diketone with DMFDMA (N,N-dimethylformamide dimethyl acetal) to form a pyranone scaffold.

  • Step 2 : Treatment with Cl₂ gas at −10°C to introduce chlorine.

  • Step 3 : Nitration with fuming HNO₃ at 0°C.

Advantages :

  • Reduced purification steps.

  • Higher overall yields (estimated 50–65%).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Williamson ether synthesisHigh selectivity, scalabilityRequires pre-functionalized alkyl halide60–70%
Post-etherification nitrationFlexible nitro group placementRisk of overnitration40–55%
Domino reactionOne-pot efficiencyComplex optimization required50–65%

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in Williamson ether synthesis by stabilizing intermediates. Conversely, nitration benefits from acetic anhydride’s ability to scavenge water, minimizing side reactions.

Catalytic Enhancements

Lewis acids (e.g., ZnCl₂) improve nitration regioselectivity, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate etherification.

Temperature Control

Low temperatures (−10 to 0°C) during nitration prevent decomposition, while higher temperatures (80–100°C) drive etherification to completion .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-2-nitropropoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

  • Research indicates that compounds similar to 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran exhibit significant antimicrobial activity. These compounds can serve as potential drug candidates for treating bacterial infections due to their ability to disrupt bacterial cell membranes and inhibit growth.

Anticancer Activity

  • Studies have shown that derivatives of this compound may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. The nitro group in the structure is often associated with enhanced biological activity, making it a candidate for further investigation in cancer therapeutics.

Drug Development

  • The compound's unique structure allows it to be a versatile building block for synthesizing new pharmacologically active molecules. Its derivatives can be explored for their effects on various biological targets, potentially leading to the development of novel drugs.

Materials Science

Polymer Chemistry

  • This compound can be utilized in the synthesis of advanced polymers. Its reactive functional groups enable it to participate in polymerization reactions, leading to materials with tailored properties for specific applications.

Nanomaterials

  • The compound's ability to form stable intermediates can be harnessed in the development of nanomaterials. These materials are crucial in various fields, including electronics, drug delivery systems, and environmental remediation.

Chemical Biology

Molecular Probes

  • In chemical biology, derivatives of this compound can be synthesized as molecular probes to study biological processes. Their ability to interact with specific biomolecules makes them valuable tools for understanding cellular mechanisms and pathways.

Spin Trapping Studies

  • The compound has been explored in spin trapping studies where it can help detect free radicals in biological systems. This application is significant for understanding oxidative stress and its implications in various diseases.

Case Studies and Research Findings

Study Findings Applications
Study on Antimicrobial ActivityDemonstrated effective inhibition of bacterial growth at low concentrations.Potential use as an antibiotic agent.
Research on Anticancer PropertiesInduced apoptosis in specific cancer cell lines through targeted pathways.Development of new cancer therapies.
Polymerization TechniquesSuccessfully incorporated into polymer matrices resulting in enhanced mechanical properties.Applications in material science and engineering.

Mechanism of Action

The mechanism of action of 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzymatic reduction and substitution reactions .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The functional groups attached to the tetrahydropyran ring significantly influence chemical behavior:

Compound Substituent Key Properties Reference
2-(2-Chloro-2-nitropropoxy)-THP –O–CH(CH2Cl)(NO2) Electron-withdrawing nitro group enhances electrophilicity; chloro aids in nucleophilic substitution.
2-(2-Methoxyethoxy)-THP –O–CH2CH2OCH3 Electron-donating methoxyethoxy group increases hydrophilicity; ΔvapH° = 60.3 kJ/mol.
2-(3-Chloropropoxy)-THP –O–CH2CH2CH2Cl Chloroalkyl chain promotes alkylation reactions; molecular weight = 178.66 g/mol.
2-(2-Bromoethoxy)-THP –O–CH2CH2Br Bromine’s higher polarizability facilitates SN2 reactions; used in heterocyclic synthesis.
2-((4-Brombenzyl)oxy)-THP –O–CH2–C6H4Br Aromatic bromine enables cross-coupling (e.g., Suzuki); synthesized via KOH/DMSO conditions.

Key Observations :

  • Nitro groups (target compound) increase electrophilicity, favoring reactions like nitration or reduction .
  • Methoxyethoxy groups () enhance solubility in polar solvents due to ether linkages.
  • Halogenated chains (e.g., –Br, –Cl) improve leaving-group ability, critical for nucleophilic substitutions .

Physical and Thermodynamic Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Evaporation Enthalpy (ΔvapH°, kJ/mol) Reference
2-(2-Chloro-2-nitropropoxy)-THP ~220 (estimated) Not reported Not reported
2-(2-Methoxyethoxy)-THP 160.21 Not reported 60.0 ± 2.0 (ALS), 60.3 (DRB)
2-(3-Chloropropoxy)-THP 178.66 107 Not reported
2-(Tetrahydro-2H-pyran-2-ylmethoxy)isonicotinonitrile 216.25 Not reported Not reported

Note: The nitro and chloro substituents in the target compound likely increase molecular weight and reduce volatility compared to methoxy derivatives. Missing data highlights the need for further experimental characterization.

Biological Activity

2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential bioactive properties. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C8H12ClN1O4, with a molecular weight of 221.64 g/mol. The compound features a tetrahydropyran ring, which is known for its stability and versatility in organic synthesis. The presence of both a chloro and nitro group enhances its potential reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and potential neuroprotective effects. Below are key findings from recent studies:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound:

  • Study 1 : In vitro tests demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Study 2 : The compound also showed effectiveness against certain fungal strains, indicating a broad-spectrum antimicrobial potential .

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines:

  • Case Study : In a study involving pancreatic cancer cell lines, the compound exhibited a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
  • Mechanism of Action : Preliminary investigations indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties:

  • Study 3 : In models of oxidative stress, this compound demonstrated the ability to reduce neuronal cell death, potentially through antioxidant mechanisms .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,4-dihydro-2H-pyran with 2-nitropropanol in the presence of an acid catalyst. The reaction yields the desired product with good efficiency and purity .

Comparative Biological Activity

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
2-(Chloromethyl)tetrahydro-2H-pyranModerateLowNone
3-(Nitrophenyl)tetrahydropyranHighModerateSome
This compound High Significant Promising

Q & A

Q. What are the common synthetic routes for 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran, and how are reaction conditions optimized?

Q. How is the stereochemical configuration of this compound determined experimentally?

  • Methodological Answer : Diastereomers are resolved using chiral HPLC or crystallography. NMR coupling constants (e.g., J-values for axial/equatorial protons) and NOESY correlations identify spatial arrangements. For example, coupling constants >10 Hz in ¹H NMR suggest trans-diaxial relationships in the pyran ring . X-ray diffraction provides definitive proof, while computational methods (DFT) predict stability trends among stereoisomers .

Q. What safety protocols are critical when handling nitro- and chloro-substituted tetrahydropyrans?

  • Methodological Answer : Use fume hoods, nitrile gloves, and eye protection (GHS Category 1 eye irritants ). Avoid inhalation (P260 precaution) and direct contact with skin (P303+P361+P353 response). Store in inert atmospheres (<25°C) to prevent decomposition. Emergency procedures include rinsing eyes with water for 15 minutes (P305+P351+P338) and using activated carbon for spill containment .

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in substitution reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing substituent, polarizing the C–Cl bond and enhancing SN2 reactivity. In nucleophilic substitutions (e.g., with amines or thiols), the nitro group stabilizes transition states, reducing activation energy. Kinetic studies (e.g., using Eyring plots) show a 3–5× rate increase compared to non-nitro analogs. Competing elimination pathways (E2) are minimized by using bulky bases (e.g., DIPEA) .

Q. What catalytic systems improve diastereoselectivity in the synthesis of tetrahydropyran derivatives?

  • Methodological Answer : Chiral copper(II)-bisphosphine complexes (e.g., L3 ligands) induce asymmetry via π-cation interactions, achieving d.r. >10:1 in cycloadditions . Asymmetric organocatalysts (e.g., thiourea derivatives) or enzyme-mediated systems (e.g., lipases) also enhance selectivity. For example, Burkholderia cepacia lipase achieves >90% ee in kinetic resolutions of tetrahydropyran intermediates .

Q. How can computational modeling predict the regioselectivity of cyclization reactions in nitropropoxy-tetrahydropyrans?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) map transition-state energies for competing pathways. AIM (Atoms in Molecules) analysis identifies bond critical points, while NBO (Natural Bond Orbital) charges predict nucleophilic/electrophilic sites. For example, simulations show that 6-endo-trig cyclization is favored over 5-exo-trig by 8–12 kcal/mol due to orbital overlap in nitro-substituted systems .

Contradictions and Limitations

  • and report divergent yields (72% vs. 89%) for similar cyclization reactions, likely due to solvent polarity (toluene vs. DCM) and catalyst efficiency.
  • Safety data in and emphasize eye protection but differ in spill management (activated carbon vs. sand), reflecting lab-specific protocols.

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